molecular formula C42H38O4 B14180401 1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione CAS No. 918413-36-2

1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione

Katalognummer: B14180401
CAS-Nummer: 918413-36-2
Molekulargewicht: 606.7 g/mol
InChI-Schlüssel: CUPWEUAOHPACLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furofuran core with two diphenylcyclohexyl groups attached, making it a subject of interest in organic chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione stands out due to its specific structural configuration, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials .

Eigenschaften

CAS-Nummer

918413-36-2

Molekularformel

C42H38O4

Molekulargewicht

606.7 g/mol

IUPAC-Name

1,4-bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione

InChI

InChI=1S/C42H38O4/c43-41-37-38(40(46-41)36-25-33(29-17-9-3-10-18-29)22-34(26-36)30-19-11-4-12-20-30)42(44)45-39(37)35-23-31(27-13-5-1-6-14-27)21-32(24-35)28-15-7-2-8-16-28/h1-20,31-36H,21-26H2

InChI-Schlüssel

CUPWEUAOHPACLI-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC(CC1C2=CC=CC=C2)C3=C4C(=C(OC4=O)C5CC(CC(C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O3)C8=CC=CC=C8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.